molecular formula C15H19NO3 B13970373 Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate

Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate

Cat. No.: B13970373
M. Wt: 261.32 g/mol
InChI Key: XMCAWSFVYLELMP-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is an organic compound with a complex structure that includes a piperidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction forms N,N-bis(β-methylacrylate)benzylamine, which is then cyclized in the presence of sodium methoxide to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is not well-documented. it is believed to act as a precursor in the synthesis of more complex molecules, which may have various mechanisms of action depending on their structure. The compound itself does not have a specific mechanism of action but is valuable for its role in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but lacks the methyl group at the 2-position.

    1-Benzyl-3-carbomethoxy-4-piperidone: Another related compound used in organic synthesis.

Uniqueness

Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate

InChI

InChI=1S/C15H19NO3/c1-11-14(17)13(15(18)19-2)8-9-16(11)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

XMCAWSFVYLELMP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(CCN1CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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